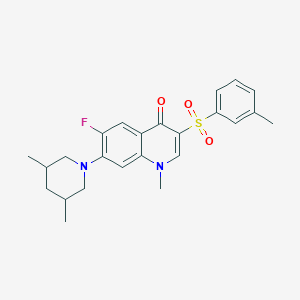

7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Description

The compound 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a structurally complex heterocyclic molecule featuring a dihydroquinolin-4-one core. Key substituents include:

- A fluoro substituent at position 6, which may enhance metabolic stability and modulate electronic properties.

- A 3-methylbenzenesulfonyl group at position 3, influencing solubility and binding interactions.

- A methyl group at position 1, affecting conformational flexibility.

Properties

IUPAC Name |

7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(3-methylphenyl)sulfonylquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O3S/c1-15-6-5-7-18(9-15)31(29,30)23-14-26(4)21-11-22(20(25)10-19(21)24(23)28)27-12-16(2)8-17(3)13-27/h5-7,9-11,14,16-17H,8,12-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAMBTUBNKWIEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC(=C4)C)C)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the fluoro group: This step often involves the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions using 3,5-dimethylpiperidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.

Substitution: The fluoro and sulfonyl groups can be substituted under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to N-oxides, while reduction can yield tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound’s structural features make it a candidate for studying interactions with biological targets, such as enzymes or receptors.

Medicine: Due to its quinoline core, it may have potential as an antibacterial or antiviral agent.

Industry: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is not fully understood. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The quinoline core may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes critical for DNA replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with other dihydroquinolin-4-one derivatives. A notable analog is 3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one (CAS 931931-94-1), which serves as a valuable comparator . Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Insights

Position 3 Substituent : The 3-methylbenzenesulfonyl group in the target compound lacks the additional methyl group at position 5 (present in the comparator’s 3,5-dimethylbenzenesulfonyl). This difference could alter electronic properties and sulfonyl-mediated interactions with biological targets.

Position 7 Substituent : The 3,5-dimethylpiperidin-1-yl group (target) vs. morpholin-4-yl (comparator) introduces distinct conformational and electronic effects. Piperidine derivatives often exhibit enhanced lipophilicity, which may influence membrane permeability.

Molecular Weight : The target compound’s higher molecular weight (~464.6 vs. 458.5 g/mol) reflects its additional methyl group and bulkier piperidine substituent, which could impact pharmacokinetic properties.

Hypothetical Pharmacological Implications

- The morpholine ring in the comparator may enhance solubility due to its oxygen atom, whereas the piperidine in the target compound could improve binding affinity in hydrophobic pockets.

- The 3,5-dimethylbenzenesulfonyl group (comparator) might confer stronger electron-withdrawing effects than the 3-methylbenzenesulfonyl group (target), altering reactivity in electrophilic substitution reactions.

Biological Activity

The compound 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a quinoline core, a piperidine ring, and a sulfonyl group. The presence of a fluorine atom enhances its lipophilicity, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines.

- Antimicrobial Properties : It has been evaluated for its ability to combat bacterial infections.

- Enzyme Inhibition : The compound shows potential as an enzyme inhibitor in biochemical assays.

The biological activity of this compound is believed to be mediated through various mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity. For instance, it could act as a competitive inhibitor for certain targets involved in metabolic pathways.

- Receptor Modulation : The structural features allow it to bind to receptor sites, potentially influencing signal transduction pathways.

Anticancer Studies

A study investigated the effects of this compound on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated significant inhibition of cell growth with IC50 values ranging from 10 to 20 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 18 | Cell cycle arrest |

Antimicrobial Activity

In vitro studies demonstrated that the compound exhibited antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Enzyme Inhibition

The compound was also tested for its inhibitory effects on key enzymes involved in metabolic processes. Notably, it inhibited tyrosinase activity by approximately 70% at a concentration of 50 µM, showcasing potential applications in skin-related disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.